molecular formula C12H23NO3 B3161823 Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate CAS No. 873221-60-4

Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate

Cat. No.: B3161823
CAS No.: 873221-60-4
M. Wt: 229.32 g/mol
InChI Key: ILUDJLPAOKJSHK-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, with methoxy and methyl substituents at the 4-position of the piperidine ring. This compound is synthesized via electrochemical methods, as described by Xiang et al., using AgClO₄ and methanol to yield a colorless oil with a moderate 47% yield . Its structural characterization is inferred from analogous compounds, relying on NMR, HRMS, and chromatographic data for validation. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-12(4,15-5)7-9-13/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUDJLPAOKJSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, especially those targeting central nervous system disorders. Industry: It is employed in the manufacture of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives bearing tert-butyl carboxylate groups are widely used in organic synthesis. Below is a comparative analysis of tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate with analogous compounds, focusing on structural features, synthesis, and physicochemical properties.

Key Research Findings and Data Gaps

  • Synthetic Efficiency : Electrochemical methods (e.g., for the target compound) offer moderate yields compared to traditional Boc protection (e.g., 86% in compound 3b) .
  • Safety Data : While tert-butyl 4-(benzyloxy)piperidine-1-carboxylate has defined acute toxicity (Category 4), ecological and chronic toxicity data for most analogs remain unavailable .
  • Structural Characterization: X-ray crystallography is underutilized; only tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate has a resolved crystal structure .

Biological Activity

Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H19NO2C_{12}H_{19}NO_2 and a molecular weight of approximately 209.29 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a methoxy group, contributing to its lipophilicity and potential bioactivity.

Structural Formula

C12H19NO2\text{C}_{12}\text{H}_{19}\text{NO}_2

Research indicates that compounds with similar piperidine structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine can act as efflux pump inhibitors, enhancing the efficacy of existing antibiotics against multidrug-resistant bacteria. For instance, compounds structurally related to this compound were tested for their ability to potentiate the activity of antibiotics like chloramphenicol and ciprofloxacin by inhibiting the AcrB efflux pump in Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring significantly influence the biological activity of these compounds. For example:

  • Substitution Patterns : The presence of electron-donating groups such as methoxy enhances solubility and bioavailability.
  • Chain Length : Variations in the alkyl chain length impact the binding affinity to target proteins.

Case Studies

  • Antitubercular Activity : A study evaluated several piperidine derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to enhanced potency (MIC values as low as 0.1 µM) while maintaining low cytotoxicity .
  • Cancer Research : In vitro studies demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Table 1: Summary of Biological Activities

CompoundActivity TypeMIC (µM)Reference
This compoundAntimicrobial>250
Piperidine Derivative AAntitubercular0.1
Piperidine Derivative BAnticancer<10

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Methoxy Group AdditionIncreased solubility
Longer Alkyl ChainEnhanced receptor binding
Halogen SubstitutionImproved potency against bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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